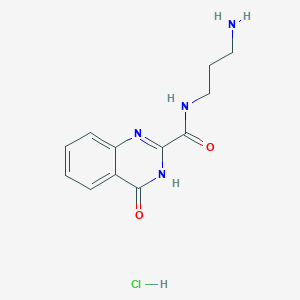
N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research to investigate the role of epidermal growth factor receptor (EGFR) in various biological processes.
Wirkmechanismus
N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride binds to the ATP-binding site of EGFR, which prevents the binding of ATP and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of various cellular functions, including cell proliferation, migration, and survival. N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride has been shown to specifically inhibit the tyrosine kinase activity of EGFR, without affecting other related receptors, such as HER2 and HER3.
Biochemical and Physiological Effects
The inhibition of EGFR by N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride has been shown to have various biochemical and physiological effects, including the suppression of cell proliferation, migration, and survival. N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride has also been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR. In addition, N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting the repair of DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride has several advantages for lab experiments, including its specificity for EGFR and its ability to inhibit EGFR without affecting other related receptors. N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride is also available as a hydrochloride salt, which makes it more soluble in aqueous solutions. However, N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride has some limitations, including its low solubility in organic solvents and its relatively low potency compared to other EGFR inhibitors, such as erlotinib and gefitinib.
Zukünftige Richtungen
There are several future directions for the use of N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride in scientific research. One potential direction is the investigation of the role of EGFR in the development of resistance to chemotherapy and radiation therapy. Another potential direction is the investigation of the role of EGFR in the regulation of immune responses, such as the activation of T cells and the production of cytokines. Finally, the development of more potent and selective EGFR inhibitors, based on the structure of N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride, is another potential future direction.
Synthesemethoden
N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride is synthesized by reacting 4,5-diamino-6-phenylpyrimidine with 3-bromopropylamine hydrobromide in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 2-(4-oxo-3H-quinazolin-2-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride hydrochloride. The overall yield of this synthesis is approximately 25%.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride has been used extensively in scientific research to investigate the role of EGFR in various biological processes, including cell proliferation, differentiation, migration, and survival. EGFR is a transmembrane receptor tyrosine kinase that is activated by binding to its ligands, such as epidermal growth factor (EGF) and transforming growth factor alpha (TGF-alpha). Upon activation, EGFR initiates a cascade of downstream signaling pathways that regulate various cellular functions.
N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride specifically inhibits the tyrosine kinase activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition has been shown to block the proliferation and survival of various cancer cell lines that overexpress EGFR, such as breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-4-oxo-3H-quinazoline-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c13-6-3-7-14-12(18)10-15-9-5-2-1-4-8(9)11(17)16-10;/h1-2,4-5H,3,6-7,13H2,(H,14,18)(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNINBAQFPORCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B7359929.png)
![N-[1-hydroxy-3-(1,3-thiazol-5-yl)propan-2-yl]-2,6-dimethylnaphthalene-1-carboxamide](/img/structure/B7359933.png)
![N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7359945.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-3-[5-(methoxymethyl)-1,3-thiazol-2-yl]urea](/img/structure/B7359953.png)
![3-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-2-methylpentanamide](/img/structure/B7359960.png)
![(2-pyrimidin-2-ylpyrrolidin-1-yl)-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanone](/img/structure/B7359965.png)
![3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid](/img/structure/B7359971.png)
![N-[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]-3,3-dimethylpiperazine-1-carboxamide](/img/structure/B7359978.png)

![N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7359983.png)
![Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol](/img/structure/B7359994.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetamide](/img/structure/B7360000.png)
![2-[1-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7360002.png)
![4-[(Dimethylamino)methyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-ol](/img/structure/B7360012.png)